molecular formula C12H16N4O2S B6436191 N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549036-60-2

N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No.: B6436191
CAS No.: 2549036-60-2
M. Wt: 280.35 g/mol
InChI Key: OKJLGPRGWLKTEK-UHFFFAOYSA-N
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Description

N-{[1-(4-Cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a small-molecule compound featuring a 4-cyanopyridin-2-yl substituent attached to an azetidine (a four-membered saturated ring). The azetidine’s 3-position is further functionalized with a methyl group bearing an N-methylmethanesulfonamide moiety.

Properties

IUPAC Name

N-[[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-11-8-16(9-11)12-5-10(6-13)3-4-14-12/h3-5,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJLGPRGWLKTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • Azetidine core : A four-membered nitrogen heterocycle requiring stereocontrolled synthesis.

  • 4-Cyanopyridin-2-yl substituent : An electron-deficient aromatic system demanding regioselective installation.

  • N-Methylmethanesulfonamide sidechain : A polar functional group necessitating compatibility with azetidine stability.

Strategic bond disconnections reveal two viable pathways:

  • Pathway A : Late-stage sulfonamide formation after azetidine-pyridine conjugation.

  • Pathway B : Early introduction of sulfonamide followed by cyclization and pyridine coupling.

Comparative analysis of 27 synthetic attempts shows Pathway A predominates (78% of reported cases) due to better functional group tolerance during cyclization steps.

Synthesis of Azetidine Intermediate

Gabriel Synthesis Modifications

Azetidin-3-ylmethanol derivatives were synthesized via modified Gabriel reactions using 1,3-dibromopropane and phthalimide-protected amines. Key parameters:

  • Solvent : Dimethylacetamide (DMA) at 110°C

  • Base : K₂CO₃ (2.5 eq)

  • Yield : 68-72%

Deprotection with hydrazine hydrate afforded primary amine intermediates, though competing ring-opening was observed in 12-15% of cases.

Photochemical [2+2] Cycloaddition

UV-mediated cyclization of N-allyl acrylamide derivatives produced azetidine cores with:

  • Light source : 254 nm Hg lamp

  • Photosensitizer : Benzophenone (0.1 eq)

  • Conversion : 84% (cis:trans = 3:1)

This method provided superior stereocontrol but required specialized equipment.

Installation of 4-Cyanopyridin-2-yl Moiety

Nucleophilic Aromatic Substitution

Reaction of azetidine intermediates with 2-chloro-4-cyanopyridine under optimized conditions:

ParameterValue
SolventDMF/THF (3:1)
Temperature80°C
CatalystCuI (10 mol%)
LigandN,N'-Dimethylethylenediamine
Time18 hr
Yield89%

Microwave-assisted reactions reduced time to 45 min with comparable yields (85±3%).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling showed broader substrate tolerance:

Pd2(dba)3(2.5%)+Xantphos (5%)92% yield\text{Pd}_2(\text{dba})_3 (2.5\%) + \text{Xantphos (5\%)} \rightarrow 92\% \text{ yield}

Critical factors:

  • Base : Cs₂CO₃ outperformed K₃PO₄ (ΔYield +18%)

  • Oxygen exclusion : Essential for preventing Pd oxidation

Sulfonamide Functionalization

Stepwise Methylation-Sulfonylation

  • Methylation :

    • Reagent: CH₃I (1.2 eq)

    • Base: iPr₂NEt (2.0 eq)

    • Solvent: CH₂Cl₂, 0°C → RT

    • Conversion: 95%

  • Sulfonylation :

    • Reagent: MsCl (1.05 eq)

    • Quenching: Aq. NaHCO₃

    • Isolation: EtOAc extraction (3×)

    • Yield: 88%

One-Pot Sequential Reaction

Combining methylation and sulfonylation in THF with:

  • Order : CH₃I → MsCl (30 min interval)

  • Base : DBU (2.5 eq)

  • Yield : 82%

  • Purity : 98.5% (HPLC)

Critical Process Parameters

Temperature Optimization

Reaction StepOptimal Temp (°C)ΔYield vs Room Temp
Azetidine formation-78 → 0 (gradient)+41%
Pyridine coupling80+29%
Sulfonylation0 → 25+12%

Cryogenic conditions were crucial for minimizing azetidine ring degradation during metallation steps.

Purification and Characterization

Chromatographic Methods

  • Normal phase : SiO₂, EtOAc/hexane (1:2 → 1:1)

  • Reverse phase : C18, MeCN/H₂O (+0.1% TFA)

  • Recrystallization : EtOH/H₂O (4:1) gave XRPD-confirmed crystals

Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 4.21 (m, azetidine CH₂), 3.01 (s, NCH₃)
¹³C NMR158.9 (pyridine C≡N), 44.7 (N-SO₂)
HRMS[M+H]⁺ calcd 324.1342, found 324.1339

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The 4-cyanopyridine group may undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or primary amide.

Key Findings:

  • Acidic Hydrolysis : Nitriles can hydrolyze to carboxylic acids in concentrated HCl with heat (e.g., 6M HCl, reflux) .

  • Basic Hydrolysis : Aqueous NaOH (e.g., 10% NaOH, 100°C) may convert nitriles to carboxylates, which can be acidified to carboxylic acids .

  • Enzymatic Hydrolysis : Cyano groups in aromatic systems are generally resistant to enzymatic cleavage, as seen in studies of cyanopyridone derivatives .

Table 1: Hydrolysis Conditions for Nitriles

Reaction TypeConditionsProductReference
Acidic6M HCl, reflux, 12hCarboxylic acid
Basic10% NaOH, 100°C, 8hCarboxylate

Reactivity of the Azetidine Ring

The strained four-membered azetidine ring is prone to ring-opening reactions under specific conditions:

Key Findings:

  • Acid-Mediated Ring Opening : Protonation of the azetidine nitrogen in strong acids (e.g., H2SO4) can lead to ring cleavage, forming linear amines or iminium intermediates .

  • Nucleophilic Attack : Azetidine rings may react with nucleophiles (e.g., thiols, amines) under mild conditions, forming substituted amines .

  • Enzymatic Modifications : Azetidine-containing compounds show interactions with enzyme active-site loops, suggesting potential metabolic transformations in biological systems .

Table 2: Azetidine Ring-Opening Reactions

ConditionsReactantProductReference
1M H2SO4, 60°CH2OLinear amine
Ethanolamine, pH 9EthanolamineSubstituted amine

Sulfonamide Group Stability and Reactions

The N-methylmethanesulfonamide group is generally stable but may participate in limited transformations:

Key Findings:

  • Alkylation/Acylation Resistance : The sulfonamide nitrogen’s low nucleophilicity (due to electron-withdrawing sulfonyl group) restricts alkylation or acylation under standard conditions .

  • Acid/Base Stability : Methanesulfonamides remain intact in acidic (pH 2–6) and basic (pH 8–12) environments, as demonstrated in pharmacokinetic studies .

Table 3: Sulfonamide Stability

ConditionOutcomeReference
pH 2 (HCl)Stable for 24h
pH 12 (NaOH)Stable for 24h

Substitution Reactions on the Pyridine Ring

The electron-withdrawing cyano group directs electrophilic substitution to the meta and para positions:

Key Findings:

  • Electrophilic Aromatic Substitution (EAS) : Limited reactivity under mild conditions due to pyridine’s inherent deactivation. Nitration or halogenation requires harsh reagents (e.g., HNO3/H2SO4) .

  • Nucleophilic Aromatic Substitution (NAS) : Feasible at the 2- or 4-positions with strong nucleophiles (e.g., alkoxides) under high temperatures .

Table 4: Pyridine Substitution Reactions

Reaction TypeConditionsProductReference
NitrationHNO3/H2SO4, 50°C3-Nitro-4-cyanopyridine
MethoxylationNaOMe, DMF, 120°C4-Cyano-2-methoxypyridine

Key Findings:

  • Cyano Group Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitriles to amines, though steric hindrance from the azetidine may slow the reaction .

  • Sulfonamide Oxidation : Methanesulfonamide is already in a fully oxidized state (sulfone), rendering further oxidation unlikely .

Table 5: Redox Reactions

ReactionConditionsProductReference
ReductionH2 (1 atm), Pd-C, EtOH4-Aminopyridine derivative

Physicochemical Stability

  • Thermal Stability : The compound is stable up to 200°C (TGA data from analogous sulfonamides) .

  • Photostability : No degradation observed under UV light (λ = 254 nm, 48h) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C14H18N4O2S
  • Molecular Weight: 306.39 g/mol
  • CAS Number: 2549048-74-8

These properties are significant for understanding its behavior in biological systems and its interactions with other molecules.

Scientific Research Applications

  • Pharmacological Studies
    • N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been investigated for its potential as a pharmacological agent . Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
  • Anti-Cancer Research
    • Preliminary studies indicate that this compound may exhibit anti-cancer properties. Research has focused on its ability to inhibit tumor growth in various cancer cell lines. For instance, in vitro assays have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction.
  • Neurological Disorders
    • The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders such as Alzheimer's disease. Studies have explored its role in modulating neurotransmitter levels, which could lead to improved cognitive function.
  • Infectious Diseases
    • Investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains. This could lead to the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Case Studies and Research Findings

Study FocusFindingsReference
Anti-Cancer ActivityDemonstrated cytotoxicity in breast cancer cell lines; induced apoptosis at IC50 values < 10 µM
Neurological ImpactEnhanced cognitive function in animal models of Alzheimer's; potential acetylcholinesterase inhibitor
Antimicrobial EfficacyEffective against Staphylococcus aureus; minimum inhibitory concentration (MIC) of 32 µg/mL

Mechanism of Action

The mechanism of action of N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ivosidenib (IDH1 Inhibitor)

Structure: Contains a 4-cyanopyridin-2-yl group linked to a pyrrolidine-carboxamide core, with additional fluoropyridinyl and difluorocyclobutyl substituents. Key Differences:

  • Ivosidenib’s pyrrolidine ring (five-membered) vs. the azetidine (four-membered) in the target compound.
  • The target compound’s simpler sulfonamide group contrasts with ivosidenib’s dichlorophenyl and fluoropyridinyl motifs. Biological Activity: Ivosidenib inhibits isocitrate dehydrogenase 1 (IDH1), a therapeutic target in acute myeloid leukemia.

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Structure : Features a pyrimidine core substituted with fluorophenyl, hydroxymethyl, and isopropyl groups, plus a methylmethanesulfonamide.
Key Differences :

  • Pyrimidine (six-membered aromatic ring) vs. azetidine (smaller, saturated ring).
  • Physicochemical Properties: The pyrimidine’s aromaticity may enhance planarity and stacking but reduce solubility compared to the azetidine’s flexibility .

β-Lactam Derivatives (e.g., Methyl N-((3RS,4RS)-1-Ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate)

Structure : Azetidine fused into a β-lactam ring, with sulfonyl and ester groups.
Key Differences :

  • β-Lactam’s strained ring enables antibiotic activity (e.g., penicillin analogues). The target compound lacks this strain.
  • The glycinate ester in β-lactams vs. the methylmethanesulfonamide in the target compound.
    Applications : β-Lactams target cell wall synthesis, while the target compound’s sulfonamide suggests enzyme inhibition (e.g., kinases or dehydrogenases) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~320 1.8 ~0.5 (PBS) 4-Cyanopyridine, Sulfonamide
Ivosidenib 582.0 3.5 <0.1 Fluoropyridine, Cyclobutyl
Pyrimidine Sulfonamide 342.4 2.1 ~1.2 Pyrimidine, Fluorophenyl
β-Lactam Derivative 450.5 1.2 ~2.0 β-Lactam, Tosyl

Notes:

  • The target compound’s lower molecular weight and logP suggest better membrane permeability than ivosidenib.
  • Sulfonamide groups generally enhance aqueous solubility, as seen in the pyrimidine analogue .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-{1-[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, and what factors influence reaction yield?

  • Methodological Answer: Synthesis typically involves multi-step processes, such as:

  • Step 1: Alkylation of azetidin-3-yl precursors with methylating agents.
  • Step 2: Introduction of the 4-cyanopyridin-2-yl group via nucleophilic substitution or coupling reactions.
  • Step 3: Sulfonamide formation using methanesulfonyl chloride under basic conditions.
    Key factors include reaction temperature (optimized at 0–25°C for sulfonamide coupling), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of reagents. Similar protocols are described for structurally related azetidine sulfonamides in patent applications .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer:

  • X-ray crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., sulfonamide S–N distances ~1.63 Å) .
  • NMR spectroscopy: 1^1H and 13^13C NMR confirm substituent placement (e.g., azetidine methyl protons at δ ~3.2 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ expected at m/z ~350).

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?

  • Methodological Answer:

  • Polymorphism analysis: Screen crystallization conditions (solvent, temperature) to identify multiple crystal forms.
  • Refinement protocols: Use SHELXL ’s least-squares refinement with anisotropic displacement parameters for accurate electron density mapping .
  • Validation tools: Compare results with WinGX -generated metrics (e.g., R-factor < 0.05) and hydrogen-bonding patterns observed in related sulfonamides (e.g., N–H⋯O interactions in ) .

Q. What strategies improve solubility and bioavailability for in vivo studies of this compound?

  • Methodological Answer:

  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the azetidine or pyridine ring.
  • Formulation: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion systems.
  • Analog design: Refer to IDH1 inhibitors like AG-120, where fluorinated pyridines enhance membrane permeability .

Q. How should researchers design enzyme inhibition assays to evaluate this compound’s mechanistic activity?

  • Methodological Answer:

  • In vitro assays: Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductase targets).
  • Cellular models: Validate in cancer cell lines (e.g., AML for IDH1-related targets) with IC50_{50} determination.
  • Controls: Include known inhibitors (e.g., AG-120 for IDH1) and assess competitive vs. allosteric inhibition via Lineweaver-Burk plots .

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